molecular formula C16H23NO5 B558203 Boc-Thr-OBzl CAS No. 33662-26-9

Boc-Thr-OBzl

Cat. No. B558203
CAS RN: 33662-26-9
M. Wt: 309,36 g/mole
InChI Key: FHOGXXUNJQGWOP-YPMHNXCESA-N
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Description

Boc-Thr-OBzl is an organic compound that is commonly used as a protective group in peptide synthesis . It is used to protect the amino acid threonine at the N-terminus . It is used in the preparation of substituted oxopyridine derivatives as factor XIa and plasma kallikrein inhibitors useful in treating thrombotic or thromboembolic diseases .


Synthesis Analysis

The synthesis of Boc-Thr-OBzl typically involves the reaction of the Boc protecting group with the hydroxyl group of threonine to form Boc-Thr-OH . Subsequently, an appropriate activating reagent (such as DCC or HATU) is used to react with benzyl alcohol to produce the final product, Boc-Thr-OBzl .


Molecular Structure Analysis

Boc-Thr-OBzl has the molecular formula C16H23NO5 and a molecular weight of 309.36 . It is a compound where the N-terminal protecting group Boc (tert-butyloxycarbonyl) and the C-terminal substituent benzyl (Bzl) are connected .


Chemical Reactions Analysis

In peptide synthesis, Boc-Thr-OBzl is used as a protective group for the amino acid threonine . The benzyl group can be removed with HF, TFMSA, or TMSOTf when the peptide is cleaved from the resin . It can also be removed by hydrogenolysis .


Physical And Chemical Properties Analysis

Boc-Thr-OBzl has a boiling point of 464.0±40.0°C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Field

Biochemistry and Peptide Chemistry

Summary of the Application

Boc-Thr-OBzl is used in the synthesis of peptides, particularly those containing difficult sequences . This is part of the O-acyl isopeptide method, which has been found to be advantageous for peptide preparation .

Methods of Application

The O-acyl isopeptide method involves the use of an O-acyl instead of N-acyl hydroxyamino acid residue within the peptide backbone . This changes the secondary structure of the native peptide, decreasing the unfavorable nature derived from difficult sequences . The O-acyl isopeptide then affords the corresponding target peptide via an O–N intramolecular acyl migration reaction .

Results or Outcomes

The use of Boc-Thr-OBzl in this method has enabled the synthesis of bioactive peptides containing difficult sequences, such as influenza A virus-related peptide and Alzheimer’s disease-related amyloid β .

Application in Chromophoric Peptide Substrates

Field

Biochemistry and Enzymology

Summary of the Application

Boc-Thr-OBzl is used in the synthesis of chromophoric peptide substrates for chymosin (rennin), a milk-clotting enzyme .

Methods of Application

Boc-Thr-OBzl is incorporated into hexapeptide substrates, which are then hydrolyzed by chymosin . The rate of hydrolysis is studied to understand the interactions between chymosin and its substrates .

Results or Outcomes

The study found that the presence of a seryl residue in the peptide chain significantly increases the rate of hydrolysis of the sensitive bond . This suggests that the seryl residue contributes to the effectiveness of the interactions between chymosin and its substrates .

Application in Proteasome Inhibition

Field

Medicinal Chemistry

Summary of the Application

Boc-Thr-OBzl is used in the synthesis of peptide aldehyde derivatives, which are designed to inhibit 20S proteasomes .

Methods of Application

Boc-Thr-OBzl is incorporated into peptide aldehyde derivatives . These derivatives are then assayed for their ability to inhibit 20S proteasomes .

Results or Outcomes

Among the synthesized derivatives, Boc-Ser(OBzl)-Leu-Leucinal exhibited significant activity in inhibiting 20S proteasomes .

Application in Synthesis of Bioactive Peptides

Field

Biochemistry and Peptide Chemistry

Summary of the Application

Boc-Thr-OBzl is used in the synthesis of bioactive peptides, such as influenza A virus-related peptide and Alzheimer’s disease-related amyloid β .

Methods of Application

The O-acyl isopeptide method is used, which involves the use of an O-acyl instead of N-acyl hydroxyamino acid residue within the peptide backbone . This changes the secondary structure of the native peptide, decreasing the unfavorable nature derived from difficult sequences . The O-acyl isopeptide then affords the corresponding target peptide via an O–N intramolecular acyl migration reaction .

Results or Outcomes

The use of Boc-Thr-OBzl in this method has enabled the synthesis of bioactive peptides containing difficult sequences .

Application in Proteasome Inhibition

Field

Medicinal Chemistry

Summary of the Application

Boc-Thr-OBzl is used in the synthesis of peptide aldehyde derivatives, which are designed to inhibit 20S proteasomes .

Methods of Application

Boc-Thr-OBzl is incorporated into peptide aldehyde derivatives . These derivatives are then assayed for their ability to inhibit 20S proteasomes .

Results or Outcomes

Among the synthesized derivatives, Boc-Ser(OBzl)-Leu-Leucinal exhibited the most activity, which represented an order of magnitude enhancement compared with MG132 .

Application in Peptide Synthesis at Elevated Temperature

Field

Biochemistry and Peptide Chemistry

Summary of the Application

Boc-Thr-OBzl is used in a new patented coupling methodology for peptide synthesis at elevated temperature .

Methods of Application

This method offers improvements over existing carbodiimide methodology by providing faster activation and corresponding reduction in epimerization . It also offers increased stabilization of acid sensitive linkages at high temperature .

Results or Outcomes

The use of Boc-Thr-OBzl in this method has enabled the synthesis of peptides at elevated temperatures, with faster activation and reduced epimerization .

Application in Synthesis of Bioactive Peptides

Field

Biochemistry and Peptide Chemistry

Summary of the Application

Boc-Thr-OBzl is used in the synthesis of bioactive peptides, such as influenza A virus-related peptide and Alzheimer’s disease-related amyloid β .

Methods of Application

The O-acyl isopeptide method is used, which involves the use of an O-acyl instead of N-acyl hydroxyamino acid residue within the peptide backbone . This changes the secondary structure of the native peptide, decreasing the unfavorable nature derived from difficult sequences . The O-acyl isopeptide then affords the corresponding target peptide via an O–N intramolecular acyl migration reaction .

Results or Outcomes

The use of Boc-Thr-OBzl in this method has enabled the synthesis of bioactive peptides containing difficult sequences .

Application in Proteasome Inhibition

Field

Medicinal Chemistry

Summary of the Application

Boc-Thr-OBzl is used in the synthesis of peptide aldehyde derivatives, which are designed to inhibit 20S proteasomes .

Methods of Application

Boc-Thr-OBzl is incorporated into peptide aldehyde derivatives . These derivatives are then assayed for their ability to inhibit 20S proteasomes .

Results or Outcomes

Among the synthesized derivatives, Boc-Ser(OBzl)-Leu-Leucinal exhibited the most activity, which represented an order of magnitude enhancement compared with MG132 .

Application in Peptide Synthesis at Elevated Temperature

Field

Biochemistry and Peptide Chemistry

Summary of the Application

Boc-Thr-OBzl is used in a new patented coupling methodology for peptide synthesis at elevated temperature .

Methods of Application

This method offers improvements over existing carbodiimide methodology by providing faster activation and corresponding reduction in epimerization . It also offers increased stabilization of acid sensitive linkages at high temperature .

Results or Outcomes

The use of Boc-Thr-OBzl in this method has enabled the synthesis of peptides at elevated temperatures, with faster activation and reduced epimerization .

Safety And Hazards

Boc-Thr-OBzl is a chemical substance that has certain toxicity and irritancy . During operation, appropriate protective equipment such as laboratory gloves and goggles should be worn . It should be operated in a well-ventilated laboratory to avoid inhalation or skin contact . If accidentally inhaled or contacted, the affected area should be immediately cleaned and medical help should be sought .

Future Directions

Boc-Thr-OBzl is commonly utilized in Boc Solid Phase Peptide Synthesis (SPPS) . It may play a significant role in the development of new therapeutic agents for the treatment of thrombotic or thromboembolic diseases .

properties

IUPAC Name

benzyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-11(18)13(17-15(20)22-16(2,3)4)14(19)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOGXXUNJQGWOP-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Thr-OBzl

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-tert-butoxycarbonylamino-3-hydroxy-butyric acid (2.0 g) in dry DMF (30 ml) at room temperature was added K2CO3 (2.8 g). After 15 min. benzyl bromide (1.7 g) was added. After 16 h the mixture was poured into 200 ml of water and extracted into EtOAc (200 ml×2). The combined organics were washed with 1 N NaOH (40 ml); water (40 ml×2); brine (40 ml); dried over MgSO4; filtered, and concentrated under reduced pressure to give an oil. Purification by Flash 40 chromatography using a silica gel column and eluting with 30% EtOAc/hexane gave 2.1 g of the title compound as a colorless oil. 1H nmr (400 MHz, CDCl3) δ1.43 (s, 9H), 2.53 (m, 2H), 3.07-3.14 (m, 1H), 3.30-3.34 (m, 1H), 4.09-4.13 (m, 1H), 4.95 (broad s, 1H), 5.14 (s, 2H), 7.34 (m, 5H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid (3.0 g, 13.69 mmol) in DMF (50 mL) was added K2CO3 (3.73 g, 27.39 mmol) and stirred at RT for 15 min. (Bromomethyl)benzene (2.81 g, 16.43 mmol) was added and stirred at RT for 6 h. The reaction mixture was diluted with water (50 mL) and extracted with EtOAc (2×50 mL). The combined organic layer was washed with brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude material was purified by silica gel column chromatography using 20% EtOAc/hexane as eluent to afford benzyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate 10 (2.8 g, 66%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.73 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
Y Ma, B Xu, Y Fang, Z Yang, J Cui, L Zhang, L Zhang - Molecules, 2011 - mdpi.com
Based on the analysis of the crystal structure of MG101 (1) and 20S proteasomes, a new series of peptide aldehyde derivatives were designed and synthesized. Their ability to inhibit …
Number of citations: 26 www.mdpi.com
N Abe, A Taniguchi, T Yoshiya, S Nakamura, N Ito… - researchgate.net
Solid-phase peptide synthesis (SPPS) has been routinely used for chemical synthesis of peptides. However, the synthesis of “difficult sequence”-containing peptides is one of the most …
Number of citations: 0 www.researchgate.net
MA Castiglione-Morelli, V Guantieri… - … of the Royal …, 1995 - royalsocietypublishing.org
Recent results with the Drosophila melanogaster period gene suggest that the apparently conserved repetitive motif (Thr-Gly) n coded by this gene may play an important role in the …
Number of citations: 44 royalsocietypublishing.org
SD Gupta, R Jain, VS Chauhan - Bioorganic & Medicinal Chemistry Letters, 1994 - Elsevier
Two analogues of tuftsin containing α,β-dehydrolysine. Thr-Δ-Lys-Pro-Arg (1) and Leu-ΔLys-Pro-Arg (2) have been synthesised. Presence of ΔLys moiety has been confirmed by 1 H …
Number of citations: 2 www.sciencedirect.com
JM Bernard, K Bouzid, JP Casati, M Galvez… - Industrial Chemistry …, 1996 - Elsevier
Publisher Summary This chapter illustrates that the SAPPHO process is a new and powerful method of synthesizing peptides, at a low cost, with very good yield and purity. It is the first …
Number of citations: 1 www.sciencedirect.com
Y Sohma, T Yoshiya, A Taniguchi… - Peptide Science …, 2007 - Wiley Online Library
… Acylation of the hydroxyl group of Boc-Thr-OBzl with Fmoc-Val-OH was performed using the EDC-DMAP method in dry CHCl 3 to obtain ester (Scheme 1) without detectable …
Number of citations: 86 onlinelibrary.wiley.com
DC Gowda, K Abiraj - Letters in Peptide Science, 2002 - researchgate.net
The early pioneering work by Braude on CTH for the reduction of organic compounds was ignored because of poor yields and long reaction times [1]. Later an immense work has been …
Number of citations: 23 www.researchgate.net
Y Sohma, A Taniguchi, M Skwarczynski, T Yoshiya… - Tetrahedron letters, 2006 - Elsevier
… EDC·HCl (104 mg, 0.539 mmol) was added to a stirring solution of N-(t-butoxycarbonyl)-l-threonine benzyl ester (Boc-Thr-OBzl) 11 (139 mg, 0.449 mmol), N-(9H-fluoren-9-…
Number of citations: 67 www.sciencedirect.com
GR Matsueda, E Haber, MN Margolies - Biochemistry, 1981 - ACS Publications
Gary R. Matsueda, Edgar Haber,* and Michael N. Margolies abstract: Quantitative solid-phase Edman degradation was used for the amino acid sequence analysis of synthetic pep-tidyl-…
Number of citations: 36 pubs.acs.org
T Teshima, T Urabe, T Yamamoto… - … Science—Present and …, 2002 - Springer
… The glycosylation of Boc–Thr–OBzl(OMe) with the 1-trichloroacetimidate (1) or 1-fluoride (2) of azide sugar which was obtained from tri-O-benzyl galactal in three steps, gave the α-…
Number of citations: 2 link.springer.com

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